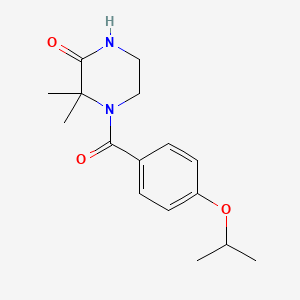

4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one

Description

4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one is a synthetic piperazinone derivative characterized by a 3,3-dimethyl-substituted piperazin-2-one core linked to a 4-isopropoxybenzoyl group. The compound’s structure combines a rigid heterocyclic ring with a lipophilic benzoyl substituent, making it a candidate for modulating biological targets such as G-protein-coupled receptors (GPCRs) or enzymes.

Properties

IUPAC Name |

3,3-dimethyl-4-(4-propan-2-yloxybenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11(2)21-13-7-5-12(6-8-13)14(19)18-10-9-17-15(20)16(18,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYACZRVZLHFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 4-isopropoxybenzoyl chloride with 3,3-dimethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazin-2-one Cores

The following compounds share the 3,3-dimethylpiperazin-2-one scaffold but differ in substituents and biological activities:

Physicochemical Properties

Pharmacokinetic and Toxicity Profiles

- I-191: Exhibits nanomolar potency but may face challenges in bioavailability due to high molecular weight and lipophilicity .

- Methoxy vs.

Biological Activity

4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- Chemical Formula: CHNO

- CAS Number: 2409132-62-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation: The compound shows affinity for certain neurotransmitter receptors, which may influence neurochemical pathways.

- Enzyme Inhibition: It has been observed to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in metabolic disorders.

Biological Activity Overview

Recent studies have reported various biological activities associated with this compound, including:

- Antitumor Activity: In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties: Preliminary investigations indicate that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Neuroprotective Effects: Research suggests potential neuroprotective properties, possibly through modulation of oxidative stress pathways.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction in oxidative stress |

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Research Findings

In Vivo Studies : Animal models have been employed to assess the compound's safety profile and efficacy. Notably, no significant toxicity was reported at therapeutic doses, indicating a favorable safety margin.

Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound is well absorbed and distributed in vivo, with a half-life conducive for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, and how do reaction conditions influence yield?

- Methodology :

- Use multi-step protocols involving nucleophilic substitution (for isopropoxy group introduction) and amide coupling (for piperazinone formation).

- Optimize parameters: Temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and catalyst (e.g., HATU for coupling efficiency). Monitor via TLC/HPLC .

- Compare yields under inert (N₂) vs. ambient conditions to assess oxidation sensitivity of the piperazinone ring .

Q. How can structural characterization of this compound be systematically validated?

- Methodology :

- NMR : Assign peaks for the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH), piperazinone carbonyl (δ 165–170 ppm in ¹³C), and dimethyl groups (δ 1.0–1.2 ppm in ¹H) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Cross-validate with IR for carbonyl (1700–1750 cm⁻¹) and aromatic C-H stretching (3050–3100 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology :

- Test solubility in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy.

- Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note hydrolysis susceptibility of the benzoyl group .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodology :

- Use molecular docking (AutoDock Vina) to screen against GPCR or kinase databases. Prioritize targets with binding energy < −8 kcal/mol.

- Validate via SPR (surface plasmon resonance) for affinity (KD < 1 µM) .

- Contradiction Alert : If in silico predictions conflict with in vitro assays (e.g., poor cell permeability), revise models to account for logP and PSA .

Q. What experimental strategies resolve contradictory data on the compound’s metabolic pathways?

- Methodology :

- Perform comparative LC-MS/MS studies in microsomes (human vs. rodent) to identify species-specific metabolites.

- Use isotopic labeling (¹⁴C at the benzoyl group) to trace metabolic cleavage .

- Address discrepancies by controlling for enzyme activity (e.g., CYP3A4 inhibitors) .

Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?

- Methodology :

- Follow OECD guidelines for acute toxicity (Daphnia magna LC₅₀) and biodegradability (closed bottle test).

- Measure bioaccumulation potential using logKow (octanol-water partition coefficient) .

- Note : Structural analogs with piperazine moieties show moderate persistence (t½ > 60 days) in aquatic systems .

Methodological Challenges and Solutions

Q. Why does recrystallization of this compound often yield low-purity crystals, and how can this be mitigated?

- Solution :

- Screen solvents (e.g., ethyl acetate/hexane mixtures) using high-throughput crystallization plates.

- Add anti-solvents (e.g., ether) dropwise to induce slow nucleation .

Q. How to design a robust SAR (Structure-Activity Relationship) study for derivatives?

- Framework :

- Synthesize analogs with variations:

- Isopropoxy → tert-butoxy (steric effects).

- Dimethylpiperazinone → spirocyclic derivatives (conformational restraint).

- Test in parallel against a panel of cancer cell lines (e.g., MCF-7, A549) with ATP-based viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.